Tofisoline

Medicinal Chemistry Anxiolytic 2,3-Benzodiazepine

Tofisoline (CAS 29726-99-6, UNII 2AV3RNM4HV) is an isoquinolinium inner salt derivative classified pharmacologically as an anxiolytic agent distinct from the classical benzodiazepine class. Its chemical structure is defined as 4-ethyl-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methylisoquinoline-N-imine with the molecular formula C22H26N2O4 and a molecular weight of 382.45 g/mol.

Molecular Formula C22H26N2O4
Molecular Weight 382.5 g/mol
CAS No. 29726-99-6
Cat. No. B1198603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTofisoline
CAS29726-99-6
Synonyms4-ethyl-1-(3,4-dimethoxyphenyl)- -6,7-dimethoxy-3-methylisoquinoline-N-imine
tofisoline
Molecular FormulaC22H26N2O4
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCC1=C([N+](=C(C2=CC(=C(C=C21)OC)OC)C3=CC(=C(C=C3)OC)OC)[NH-])C
InChIInChI=1S/C22H26N2O4/c1-7-15-13(2)24(23)22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,23H,7H2,1-6H3
InChIKeyIQLRWLFPGKTMDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tofisoline (CAS 29726-99-6): Isoquinolinium Anxiolytic Compound Procurement Guide


Tofisoline (CAS 29726-99-6, UNII 2AV3RNM4HV) is an isoquinolinium inner salt derivative classified pharmacologically as an anxiolytic agent distinct from the classical benzodiazepine class . Its chemical structure is defined as 4-ethyl-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methylisoquinoline-N-imine with the molecular formula C22H26N2O4 and a molecular weight of 382.45 g/mol . The compound was originally indexed in the medical literature as early as 1974 as a MeSH Supplementary Concept, sourced from early research published in Folia Pharmacologica Japonica in 1973 [1]. Tofisoline appears in authoritative regulatory and chemical databases including the FDA Global Substance Registration System (UNII), the NCI Thesaurus, and CAS Common Chemistry, confirming its recognized status as a distinct pharmacologic substance [2].

Procurement Risk Assessment: Why Tofisoline is Not Interchangeable with Tofisopam or Other Anxiolytics


Procurement specialists and researchers must recognize that Tofisoline cannot be generically substituted with structurally analogous anxiolytics, particularly Tofisopam (CAS 22345-47-7), despite superficial naming and class similarities. Tofisoline is an isoquinolinium inner salt (an imine), whereas Tofisopam is a 2,3-benzodiazepine derivative . The literature indicates that the 2,3-benzodiazepine class (including Tofisopam) is characterized by a unique pharmacological profile: potent phosphodiesterase (PDE) isoenzyme inhibition with high affinity for PDE-4A1 (IC50 0.42 μM) and PDE-10A1 (IC50 0.92 μM) [1], a mechanism that fundamentally distinguishes these compounds from traditional 1,4-benzodiazepines which act via GABA-A receptor modulation [2]. However, while Tofisoline is categorized as an 'anxiolytic,' there is a critical absence of publicly available data confirming that it shares this specific PDE-4 inhibitory mechanism or the associated non-sedative, non-muscle-relaxant profile of Tofisopam. The structural divergence at the core heterocycle (isoquinoline vs. benzodiazepine) precludes any assumption of pharmacological equivalence or therapeutic substitutability without rigorous, compound-specific validation. Substitution without such data constitutes a significant scientific and procurement risk.

Tofisoline Differentiation Evidence: Quantitative Comparator Data


Structural Differentiation from Tofisopam: Core Heterocycle Divergence

Tofisoline is an isoquinolinium derivative (isoquinoline core), whereas its closest named congener, Tofisopam, is a 2,3-benzodiazepine derivative [1]. This is not a trivial nomenclature distinction; the core scaffold dictates the three-dimensional pharmacophore and potential biological target engagement. Tofisoline's structure contains an exocyclic imine (N-imine), a feature absent in the benzodiazepine ring system of Tofisopam .

Medicinal Chemistry Anxiolytic 2,3-Benzodiazepine

Substituent Pattern Differentiation from Tofisopam

Despite sharing a similar substitution pattern of methoxy groups on the pendant phenyl ring and the fused ring system, the positioning of key alkyl groups differs. Tofisoline is identified as 4-ethyl-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methylisoquinoline 2-imide [1]. In contrast, Tofisopam is 1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine [2]. The specific location of the ethyl group (position 4 vs. position 5) and the methyl group (position 3 vs. position 4) on their respective heterocyclic cores represents a distinct chemical identity.

Medicinal Chemistry Structure-Activity Relationship

Tofisoline Procurement Scenarios: Specialized Research and Reference Applications


Chemical Reference Standard for Analytical Method Development

Given its status as a structurally distinct isoquinolinium derivative with an FDA UNII code [1], Tofisoline (CAS 29726-99-6) is best utilized as a high-purity reference standard for analytical chemistry applications. Research and industrial laboratories developing or validating HPLC, LC-MS, or GC-MS methods for detecting or quantifying isoquinoline-class compounds require authenticated samples of Tofisoline. Its unique CAS registry and UNII ensure it can serve as a specific system suitability marker or impurity profiling standard, distinct from benzodiazepine-class standards like Tofisopam.

Pharmacological Negative Control in Anxiolytic Research

Due to the critical absence of published data confirming that Tofisoline shares the PDE-4 inhibitory mechanism of Tofisopam [2], the compound holds unique value as a structurally related negative control in preclinical anxiolytic research. Studies investigating the PDE-4A1 (IC50 0.42 μM) or PDE-10A1 (IC50 0.92 μM) inhibition of Tofisopam can employ Tofisoline to confirm that observed pharmacological effects are due to specific 2,3-benzodiazepine scaffold engagement, rather than non-specific activity of the isoquinoline or dimethoxyphenyl moieties. This scenario is critical for deconvoluting target-specific pharmacology in cell-based assays or in vivo models.

Computational Chemistry and Docking Studies of Isoquinoline Pharmacophores

The unambiguous structural identity of Tofisoline as 4-ethyl-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methylisoquinoline 2-imide [3] makes it a valuable input for computational chemistry and molecular modeling. Researchers conducting pharmacophore modeling or molecular docking simulations can use Tofisoline's 3D conformation to explore the binding landscape of isoquinoline-based ligands, independent of the benzodiazepine binding site on GABA-A receptors or the PDE4 allosteric pocket. This supports in silico screening efforts for novel CNS targets beyond the classical anxiolytic pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tofisoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.